N-ethyl-N-(2-methylpyridin-3-yl)-2-(1,3,5-trimethylpyrazol-4-yl)propanamide
Description
N-ethyl-N-(2-methylpyridin-3-yl)-2-(1,3,5-trimethylpyrazol-4-yl)propanamide is a synthetic organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of a pyridine ring, a pyrazole ring, and an amide linkage, making it a subject of interest in medicinal chemistry and material science.
Properties
IUPAC Name |
N-ethyl-N-(2-methylpyridin-3-yl)-2-(1,3,5-trimethylpyrazol-4-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O/c1-7-21(15-9-8-10-18-12(15)3)17(22)11(2)16-13(4)19-20(6)14(16)5/h8-11H,7H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUGDRNAMSSINZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=C(N=CC=C1)C)C(=O)C(C)C2=C(N(N=C2C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-ethyl-N-(2-methylpyridin-3-yl)-2-(1,3,5-trimethylpyrazol-4-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridine Derivative: Starting with 2-methylpyridine, the compound undergoes alkylation with ethyl bromide in the presence of a base such as potassium carbonate to form N-ethyl-2-methylpyridine.
Synthesis of the Pyrazole Derivative: 1,3,5-trimethylpyrazole is synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Amide Bond Formation: The final step involves coupling the N-ethyl-2-methylpyridine with 1,3,5-trimethylpyrazole using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine) to form the desired amide bond.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and advanced purification techniques.
Chemical Reactions Analysis
N-ethyl-N-(2-methylpyridin-3-yl)-2-(1,3,5-trimethylpyrazol-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The pyridine and pyrazole rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major products formed from these reactions depend on the specific conditions and reagents used, but typically include various functionalized derivatives of the original compound.
Scientific Research Applications
N-ethyl-N-(2-methylpyridin-3-yl)-2-(1,3,5-trimethylpyrazol-4-yl)propanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biology: The compound is used in biochemical assays to study enzyme kinetics and inhibition.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Industry: The compound may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-ethyl-N-(2-methylpyridin-3-yl)-2-(1,3,5-trimethylpyrazol-4-yl)propanamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, inhibiting its activity or modulating its function. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids, leading to changes in cellular processes.
Comparison with Similar Compounds
N-ethyl-N-(2-methylpyridin-3-yl)-2-(1,3,5-trimethylpyrazol-4-yl)propanamide can be compared with other similar compounds such as:
N-ethyl-N-(2-methylpyridin-3-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide: Differing by the length of the carbon chain in the amide linkage.
N-ethyl-N-(2-methylpyridin-3-yl)-2-(1,3,5-trimethylpyrazol-4-yl)butanamide: Differing by the length of the carbon chain in the amide linkage.
N-ethyl-N-(2-methylpyridin-3-yl)-2-(1,3,5-trimethylpyrazol-4-yl)benzamide: Differing by the presence of a benzene ring in the amide linkage.
The uniqueness of this compound lies in its specific structural features, which may confer distinct biological or chemical properties compared to its analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
